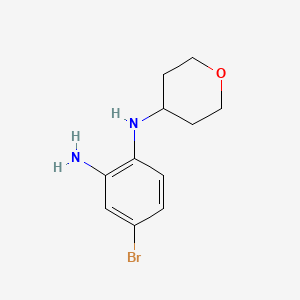
5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline
Cat. No. B8522819
M. Wt: 271.15 g/mol
InChI Key: BAZLSHXXAQZYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08829035B2
Procedure details


A 3-neck flask was charged with 5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene (see Working Example 18-1) (3.54 g, 11.8 mmol) and 10% aqueous acetic acid solution (65 mL), after which electrolytic iron (6.56 g, 118 mmol) was added and this was refluxed with stirring for 15 minutes. After this was allowed to cool to room temperature, the insoluble material was filtered off through Celite, and this same layer was further washed with 10% aqueous acetic acid solution (65 mL). The filtrate and the wash solutions were combined and then successively extracted with ethyl acetate (approx. 50 mL, 4 times), washed with distilled water (30 mL), and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and further drying under reduced pressure yielded the title compound (2.72 g, 85.4% yield) as a pale yellow solid.
Name
5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene
Quantity
3.54 g
Type
reactant
Reaction Step One



Name
Yield
85.4%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5](C2CCOCC2)=[C:6]([N+:8]([O-])=O)[CH:7]=1.[C:17]([OH:20])(=O)[CH3:18]>[Fe]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH:6]2[CH2:18][CH2:17][O:20][CH2:4][CH2:5]2)=[C:6]([CH:7]=1)[NH2:8]
|
Inputs


Step One
|
Name
|
5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene
|
|
Quantity
|
3.54 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC(=C(C1)[N+](=O)[O-])C1CCOCC1
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
6.56 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
this was refluxed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the insoluble material was filtered off through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
this same layer was further washed with 10% aqueous acetic acid solution (65 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
successively extracted with ethyl acetate (approx. 50 mL, 4 times)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with distilled water (30 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further drying under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=CC(=C(N)C1)NC1CCOCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.72 g | |
| YIELD: PERCENTYIELD | 85.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
